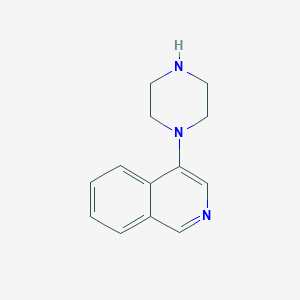
4-(1-Piperazinyl)isoquinoline
Cat. No. B8766762
M. Wt: 213.28 g/mol
InChI Key: NIBZKHUIJGTBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06387912B1
Procedure details


4.51 g (21.7 mmol) of 4-bromoisoquinoline, 4.65 g (25.0 mmol) of t-butyl piperazine-N-carboxylate, 0.1 g (0.11 mmol) of tris(dibenzylideneacetone)dipalladium, 0.11 g (0.18 mmol) of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and 2.92 g (30.4 mmol) of sodium t-butoxide were together added to 50 ml of toluene and the mixture was stirred at 75° C. for 2 h. The reaction mixture was added to ice/sodium chloride and the latter mixture was extracted with ethyl acetate; the organic phase was dried over sodium sulfate and the solvent was removed on a rotary evaporator. The product crystallized out and was filtered off with suction and washed with pentane. This resulted in 5.5 g (81%) of the Boc-protected piperazine (m.p.: 111° C.). 5.2 g (16.6 mmol) of this substance were taken up in 17 ml of dichloromethane, after which 17 ml (0.22 mmol) of trifluoroacetic acid were slowly added at 0° C. The mixture was left to stir at 0° C. for 4 h and was then poured onto ice water and this latter mixture was extracted with dichloromethane. The aqueous phase was filtered, rendered alkaline and extracted with dichloromethane. After drying over sodium sulfate and to a large extent removing the solvent, dilution was carried out with diethyl ether, and the hydrochloride was precipitated with ethereal hydrochloric acid. This afforded 3.2 g (67%) of the product having a m.p. of 293-294° C.






[Compound]
Name
ice sodium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][CH:3]=1.[N:12]1(C(OC(C)(C)C)=O)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)([O-])C.[Na+].FC(F)(F)C(O)=O>ClCCl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[N:12]1([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]=[N:4][CH:3]=2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1 |f:3.4,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.51 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
4.65 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.11 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.92 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
ice sodium chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 75° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the latter mixture was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product crystallized out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This resulted in 5.5 g (81%) of the Boc-protected piperazine (m.p.: 111° C.)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture was left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at 0° C. for 4 h
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then poured onto ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
this latter mixture was extracted with dichloromethane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The aqueous phase was filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over sodium sulfate and to a large extent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing the solvent, dilution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hydrochloride was precipitated with ethereal hydrochloric acid
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1(CCNCC1)C1=CN=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
